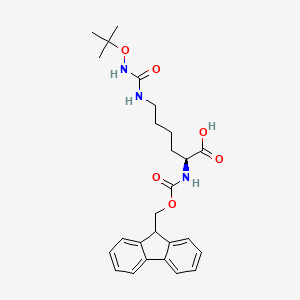
Fmoc-L-Lys(carbamoyl-OtBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Lys(carbamoyl-OtBu)-OH is a derivative of the amino acid lysine and is a commonly used reagent in peptide synthesis. It is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. Fmoc-L-Lys(carbamoyl-OtBu)-OH is often used as a starting material in peptide synthesis, as it can be easily deprotected and then used to create peptides. It is also used in other biochemical and physiological processes, such as enzymatic reactions, drug delivery, and protein folding.
Mécanisme D'action
Fmoc-L-Lys(carbamoyl-OtBu)-OH is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. The Fmoc group acts as a protective group and prevents the lysine from reacting with other molecules during the synthesis process. The carbamoyl-OtBu group also serves to protect the lysine from unwanted reactions, as it is a sterically hindered group that prevents the lysine from reacting with other molecules.
Biochemical and Physiological Effects
Fmoc-L-Lys(carbamoyl-OtBu)-OH is used in a variety of biochemical and physiological processes. It is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a protected form of lysine, meaning that it is protected from unwanted reactions during the synthesis process. This makes it ideal for use in peptide synthesis, as it can be easily deprotected and then used to create peptides. Furthermore, it is a relatively stable molecule and can be stored for extended periods of time.
The main limitation of using Fmoc-L-Lys(carbamoyl-OtBu)-OH in lab experiments is that it is a relatively expensive reagent. Additionally, it is not always easy to deprotect the molecule, as the deprotection process can be time-consuming and require multiple steps.
Orientations Futures
There are a number of potential future directions for the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH. One potential future direction is the development of new methods for the synthesis and deprotection of Fmoc-L-Lys(carbamoyl-OtBu)-OH. Additionally, further research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in enzymatic reactions, drug delivery, and protein folding. Furthermore, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of peptide-based drugs and other peptide-based molecules. Finally, research could be done on the use of Fmoc-L-Lys(carbamoyl-OtBu)-OH in the synthesis of other biomolecules, such as carbohydrates and lipids.
Méthodes De Synthèse
Fmoc-L-Lys(carbamoyl-OtBu)-OH is synthesized in a two-step process. The first step involves the reaction of L-lysine with 9-fluorenylmethylchloroformate (Fmoc-Cl) in the presence of an acid catalyst, such as pyridine. This reaction produces the Fmoc-protected lysine, which is then reacted with carbamoyl-OtBu in the second step to form the desired product. This reaction is typically carried out in aqueous solution at room temperature.
Applications De Recherche Scientifique
Fmoc-L-Lys(carbamoyl-OtBu)-OH is widely used in scientific research for a variety of applications. It is commonly used in peptide synthesis, as it can be deprotected and used to create peptides. It is also used in enzymatic reactions, drug delivery, and protein folding. Furthermore, it is used in the synthesis of peptide-based drugs, as it can be used to create peptides with desired properties.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIZVNVQAETFV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(carbamoyl-OtBu)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


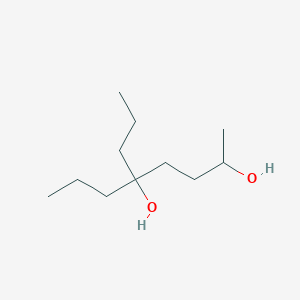

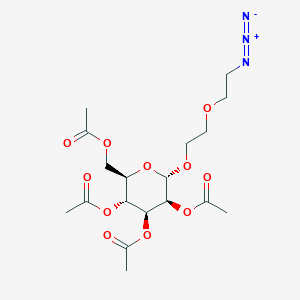


![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
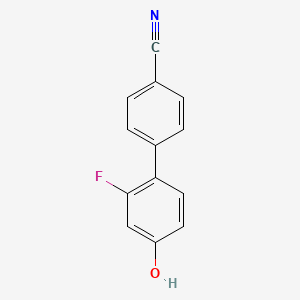
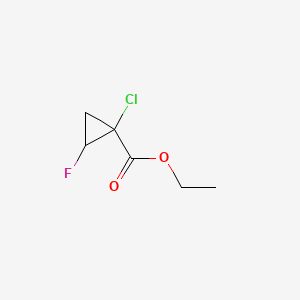
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
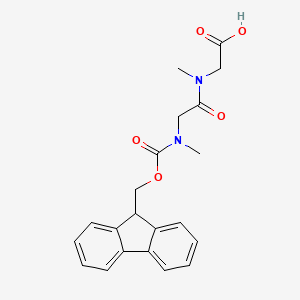
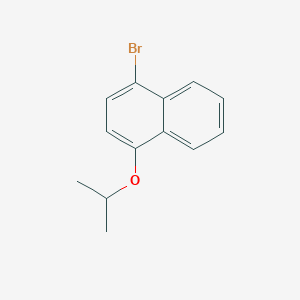
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
